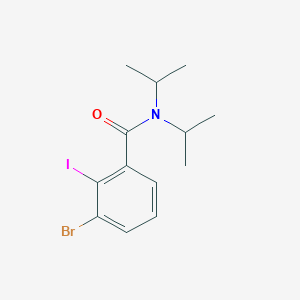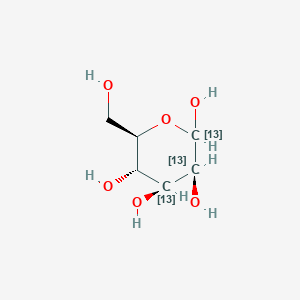
D-Mannose-1,2,3-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-1,2,3-13C3: is a labeled analog of D-Mannose, a naturally occurring monosaccharide. This compound is specifically labeled with carbon-13 isotopes at the first, second, and third carbon positions. D-Mannose is an epimer of glucose at the C-2 position and is involved in various biological processes, including glycosylation of proteins and lipids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-1,2,3-13C3 typically involves the incorporation of carbon-13 isotopes into the D-Mannose molecule. This can be achieved through chemical synthesis or biotransformation. One common method is the enzymatic conversion of labeled glucose or fructose using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to incorporate carbon-13 isotopes into the mannose molecule during fermentation. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: D-Mannose-1,2,3-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium bromate in the presence of iridium(III) chloride as a catalyst in an acidic medium.
Reduction: Sodium borohydride in methanol or water.
Substitution: Reactions with thiols and azides in thiol-ene and Huisgen click reactions.
Major Products:
Oxidation: Formation of D-mannonic acid.
Reduction: Formation of D-mannitol.
Substitution: Formation of polyhydroxyl sulfides and triazoles.
科学的研究の応用
D-Mannose-1,2,3-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer for metabolic studies. Its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Studying metabolic pathways and glycosylation processes in vivo.
Medicine: Investigating the role of mannose in immune response and as a potential therapeutic agent for urinary tract infections.
Industry: Used in the production of dietary supplements, pharmaceuticals, and as a starting material for the synthesis of vitamins and other bioactive compounds.
作用機序
D-Mannose-1,2,3-13C3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, which transfer mannose residues to proteins and lipids, forming glycoproteins and glycolipids. This process is crucial for cell-cell communication, immune response, and protein folding . Additionally, D-Mannose can inhibit bacterial adhesion to the urothelium, preventing urinary tract infections .
類似化合物との比較
D-Glucose: An epimer of D-Mannose at the C-2 position, primarily used for energy production.
D-Fructose: A ketohexose involved in energy metabolism and found in many fruits.
D-Tagatose: A low-calorie sweetener with anti-diabetic and anti-obesity effects.
D-Allulose: A rare sugar with low calories and potential health benefits.
Uniqueness: D-Mannose-1,2,3-13C3 is unique due to its labeled carbon-13 isotopes, which allow for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This makes it a valuable tool for researchers studying carbohydrate metabolism and glycosylation processes.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC名 |
(3S,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i4+1,5+1,6+1 |
InChIキー |
WQZGKKKJIJFFOK-IAUPSBMYSA-N |
異性体SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



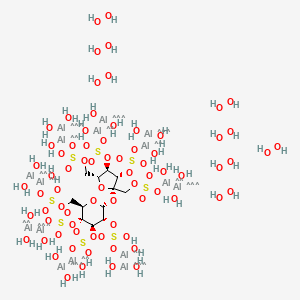

![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)


![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
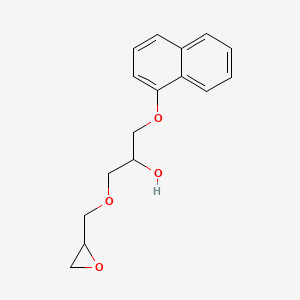
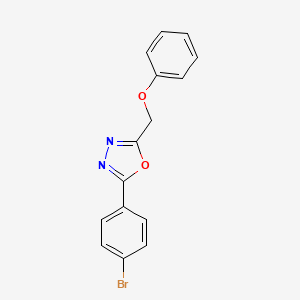
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
